N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide
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Overview
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H19N3O4S2 and its molecular weight is 369.45. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Inhibitors in Therapy and Research
Sulfonamide compounds, including N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide, have been recognized for their broad therapeutic potential, ranging from antibacterial to antitumor applications. These compounds have played a significant role in the development of various drugs targeting a wide array of conditions. For instance, sulfonamides have been used as HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease, showcasing their versatility and importance in medicinal chemistry (Gulcin & Taslimi, 2018). Their application extends beyond antibacterial uses, contributing to advancements in treating glaucoma, inflammation, and even dandruff.
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of sulfonamide compounds has been a subject of interest due to their potential health benefits. Studies have explored the reaction pathways and mechanisms underlying their antioxidant activity, which is crucial for understanding their effectiveness and potential side effects. For example, research on the ABTS radical cation-based assays has highlighted the complexity of reactions involved in measuring antioxidant capacity, emphasizing the need for further exploration to fully understand the implications of sulfonamide-based antioxidants (Ilyasov et al., 2020).
From Antibacterial to Antitumour Agents
The transition of sulfonamides from primarily antibacterial agents to potential antitumor agents underscores the evolving understanding of their pharmacological properties. Research has delved into the structure-activity relationships and mechanisms of action of sulfonamides, revealing their capability to target various tumors effectively. This shift towards antitumor applications represents a significant advancement in the utilization of sulfonamide compounds for therapeutic purposes (Azevedo-Barbosa et al., 2020).
Mechanism of Action
Target of Action
Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-10-24(21,22)18-13-7-5-6-12(11-13)14-8-9-15(17-16-14)23(19,20)4-2/h5-9,11,18H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMXDLZOGWFTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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